molecular formula C17H26O3 B13949336 Obtusilactone CAS No. 56799-51-0

Obtusilactone

Katalognummer: B13949336
CAS-Nummer: 56799-51-0
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: OFUXNQJZVMQBJO-UGEDRFTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Obtusilactone is a naturally occurring compound found in various plant species, particularly in the genus Cinnamomum. This compound has garnered significant attention due to its potential therapeutic properties, especially its anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Obtusilactone can be synthesized through various chemical reactions. One common method involves the use of specific reagents and catalysts to induce cyclization reactions that form the tetrahydrofuran ring. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the bark of Cinnamomum species. The extraction process may include solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Obtusilactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield lactone derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Obtusilactone’s unique combination of properties and mechanisms of action sets it apart from other similar compounds, highlighting its potential as a versatile and effective therapeutic agent.

Eigenschaften

CAS-Nummer

56799-51-0

Molekularformel

C17H26O3

Molekulargewicht

278.4 g/mol

IUPAC-Name

(3Z,4S)-3-dodec-11-enylidene-4-hydroxy-5-methylideneoxolan-2-one

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h3,13,16,18H,1-2,4-12H2/b15-13-/t16-/m1/s1

InChI-Schlüssel

OFUXNQJZVMQBJO-UGEDRFTOSA-N

Isomerische SMILES

C=CCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O

Kanonische SMILES

C=CCCCCCCCCCC=C1C(C(=C)OC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.